4-[(Trimethylsilyl)ethynyl]benzaldehyde
Overview
Description
4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound that is a useful reactant for the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It is an ethynyl derivative of benzaldehyde .
Synthesis Analysis
This compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .Molecular Structure Analysis
The molecular formula of 4-[(Trimethylsilyl)ethynyl]benzaldehyde is C12H14OSi .Chemical Reactions Analysis
The ethynyl functionality of 4-ethynylbenzaldehyde may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 262.1±32.0 °C at 760 mmHg, and a flash point of 112.3±25.1 °C . It has a molar refractivity of 61.6±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 204.5±5.0 cm3 .Scientific Research Applications
Photochemical and Acid-Catalyzed Reactions
4-[(Trimethylsilyl)ethynyl]benzaldehyde and its derivatives have been studied for their role in photochemical and acid-catalyzed reactions. Schultz and Antoulinakis (1996) described the synthesis of related compounds from benzaldehyde and their subsequent photochemical rearrangements. The study highlighted the potential of these compounds in organic synthesis, especially in the context of producing specific types of rearranged products under certain conditions (Schultz & Antoulinakis, 1996).
Cyclization and Synthesis of Imines and Amines
Research by Kinoshita, Hirai, and Miura (2014) demonstrated the use of similar compounds in the cyclization of o-(trimethylsilylethynyl)styrenes to indenes, a process important for synthesizing various organic compounds (Kinoshita, Hirai, & Miura, 2014). Similarly, Safa, Mardipour, and Oskoei (2011) synthesized new imines and amines containing organosilicon groups using 4-[(Trimethylsilyl)ethynyl]benzaldehyde, expanding the range of compounds that can be prepared with organosilicon moieties (Safa, Mardipour, & Oskoei, 2011).
Catalyst Synthesis and Mechanistic Analysis
The compound and its derivatives have also been used in the synthesis of catalysts and in mechanistic studies. North, Villuendas, and Williamson (2010) conducted a kinetic analysis of asymmetric addition reactions involving trimethylsilyl cyanide to benzaldehyde, using aluminium-based catalysts derived from these compounds. This research contributes to a better understanding of the mechanisms underlying effective asymmetric catalysis (North, Villuendas, & Williamson, 2010).
Applications in Polymer Chemistry
In polymer chemistry, compounds such as 4-[(Trimethylsilyl)ethynyl]benzaldehyde have been utilized in synthesizing polymers and hyperbranched materials. Londergan, You, Thompson, and Weber (1998) reported on the ruthenium-catalyzed synthesis of cross-conjugated polymers using derivatives of these compounds, indicating their utility in creating novel polymeric materials (Londergan, You, Thompson, & Weber, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQDUXAJFTWMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377990 | |
Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trimethylsilyl)ethynyl]benzaldehyde | |
CAS RN |
77123-57-0 | |
Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trimethylsilylethynyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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